molecular formula C13H16N2O B8383034 2-(Diallylamino)-1-(3-pyridyl)ethanone

2-(Diallylamino)-1-(3-pyridyl)ethanone

Cat. No. B8383034
M. Wt: 216.28 g/mol
InChI Key: HCQXULRWEPVBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diallylamino)-1-(3-pyridyl)ethanone is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Diallylamino)-1-(3-pyridyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diallylamino)-1-(3-pyridyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Diallylamino)-1-(3-pyridyl)ethanone

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)11-13(16)12-6-5-7-14-10-12/h3-7,10H,1-2,8-9,11H2

InChI Key

HCQXULRWEPVBHP-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1-(3-pyridyl)ethanone hydrobromide (10 g, 23.49 mmol) is added portion wise over 5 minutes to a stirred solution of diallylamine (5.2 mL, 42.29 mmol) and diisopropylethylamine (10.24 mL, 58.73 mmol) in tetrahydrofuran (150 mL) at 0° C. The resulting mixture is stirred at 0° C. for 1 hour. The reaction is quenched by addition of a saturated aqueous solution of sodium bicarbonate (100 mL) and dichloromethane (300 mL). The layers are separated and the aqueous phase is re-extracted with dichloromethane (300 mL). The combined organic layers are dried over magnesium sulfate and the solvents are removed under reduced pressure to give a crude product which is purified by silica gel column chromatography using a 0-5% gradient of 0.14 M ammonia/methanol solution in dichloromethane to give the title compound (4.75 g, 93%). ES/MS (m/e): 217 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
10.24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
93%

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